molecular formula C12H12ClN3O3 B2451709 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide CAS No. 942001-12-9

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide

Cat. No. B2451709
CAS RN: 942001-12-9
M. Wt: 281.7
InChI Key: DKEMAPZYAZUHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide, also known as CP-690,550, is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. It was first synthesized in 2003 by Pfizer, and since then, it has been extensively studied for its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Yale and Spitzmiller (1977) explored the reaction of 2-acetoacetamidopyridines with phosgene, leading to compounds like 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This work is fundamental in understanding the structural properties and synthesis pathways of related compounds, including N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide (Yale & Spitzmiller, 1977).

Development of Heterocyclic Systems

  • Research by Selič, Grdadolnik, and Stanovnik (1997) described the use of related compounds in synthesizing diverse heterocyclic systems, which is relevant for the development of various pharmaceuticals and research chemicals (Selič, Grdadolnik, & Stanovnik, 1997).

Crystal Structure and Interaction with DNA

  • Zhang et al. (2013) focused on the crystal structure of a closely related compound, revealing insights into its potential interactions with DNA. Such studies are essential for understanding the molecular mechanisms of action for drugs based on this chemical structure (Zhang et al., 2013).

Antimalarial Activity

  • Mane et al. (2014) synthesized novel pyrido[1,2-a]pyrimidin-4-ones, closely related to the query compound, and evaluated their antimalarial activity, revealing the potential of such compounds in treating malaria (Mane et al., 2014).

Antimicrobial Properties

  • Fayed et al. (2014) developed new derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone, which is structurally similar, and assessed their antimicrobial activities. This research provides a basis for the potential use of such compounds in combating microbial infections (Fayed et al., 2014).

Synthesis of Pyrazolo Pyrimidine Analogues

  • Taylor and Patel (1992) worked on synthesizing pyrazolo[3,4-d]pyrimidine analogues of an antitumor agent. Such research could have implications for the development of cancer treatments using structurally related compounds (Taylor & Patel, 1992).

properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7-11(15-10(17)6-19-2)12(18)16-5-8(13)3-4-9(16)14-7/h3-5H,6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEMAPZYAZUHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.